molecular formula C17H14FN3O2S B2532680 N-(3-Cyanothiolan-3-YL)-1-(4-fluorophenyl)-6-oxopyridine-3-carboxamide CAS No. 1436242-12-4

N-(3-Cyanothiolan-3-YL)-1-(4-fluorophenyl)-6-oxopyridine-3-carboxamide

Cat. No. B2532680
CAS RN: 1436242-12-4
M. Wt: 343.38
InChI Key: MMSSNVODGCGMSJ-UHFFFAOYSA-N
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Description

N-(3-Cyanothiolan-3-YL)-1-(4-fluorophenyl)-6-oxopyridine-3-carboxamide, also known as CX-4945, is a selective inhibitor of protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine protein kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CX-4945 has been found to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.

Scientific Research Applications

Synthesis and Characterization

N-(3-Cyanothiolan-3-yl)-1-(4-fluorophenyl)-6-oxopyridine-3-carboxamide is part of a broader class of compounds that have been synthesized through multi-component reactions and characterized using various techniques. For instance, compounds similar to N-(3-Cyanothiolan-3-yl)-1-(4-fluorophenyl)-6-oxopyridine-3-carboxamide have been synthesized through a reaction involving malonamide, aldehyde, and malononitrile in water, using triethylamine as a base. These compounds were characterized by FT-IR, NMR, and X-ray diffraction methods (Jayarajan et al., 2019).

Non-linear Optical (NLO) Properties

The synthesized compounds, including those structurally similar to N-(3-Cyanothiolan-3-yl)-1-(4-fluorophenyl)-6-oxopyridine-3-carboxamide, have been explored for their non-linear optical (NLO) properties. Computational chemistry methods supported the experimental findings, suggesting potential applications in fields requiring NLO materials (Jayarajan et al., 2019).

Anticancer Activity

The molecular docking studies of similar compounds have shown significant interactions with the colchicine binding site of tubulin. These interactions may contribute to the inhibition of tubulin polymerization, indicating potential anticancer activity. Such findings highlight the therapeutic application possibilities of N-(3-Cyanothiolan-3-yl)-1-(4-fluorophenyl)-6-oxopyridine-3-carboxamide and related compounds in cancer treatment (Jayarajan et al., 2019).

Heterocyclic Synthesis

N-(3-Cyanothiolan-3-yl)-1-(4-fluorophenyl)-6-oxopyridine-3-carboxamide is also part of the study in the field of heterocyclic synthesis, where researchers explore the synthesis of heterocyclic derivatives by palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These synthetic routes contribute to the development of new heterocyclic compounds with potential applications in various fields including pharmaceuticals (Bacchi et al., 2005).

Fluorescent Properties

Additionally, some compounds in this category exhibit fluorescent properties, which could be useful in the development of fluorescent probes or materials for scientific and technological applications. The study of their spectral-luminescence properties and fluorescence quantum yield is an area of interest for researchers looking to exploit these properties (Ershov et al., 2015).

properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-1-(4-fluorophenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-13-2-4-14(5-3-13)21-9-12(1-6-15(21)22)16(23)20-17(10-19)7-8-24-11-17/h1-6,9H,7-8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSSNVODGCGMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)C2=CN(C(=O)C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Cyanothiolan-3-YL)-1-(4-fluorophenyl)-6-oxopyridine-3-carboxamide

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